2-Bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide
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Overview
Description
2-Bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide is a complex organic compound with a molecular formula of C7H7Br2N3OS. This compound is notable for its unique structure, which includes a triazole and thiazole ring fused together.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature shared by this compound, allows it to make specific interactions with different target receptors . These interactions can lead to changes in the function of the targets, potentially resulting in the observed pharmacological effects.
Biochemical Pathways
Given the diverse pharmacological activities associated with similar compounds , it is likely that multiple pathways are affected. These could include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation, among others.
Result of Action
Based on the pharmacological activities associated with similar compounds , it can be inferred that the compound may have effects such as inhibition of microbial growth, reduction of inflammation and pain, and inhibition of cancer cell proliferation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoacetyl bromide with 6-methyl-1,2,4-triazolo[3,2-b][1,3]thiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromine atom.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce a ketone or aldehyde .
Scientific Research Applications
2-Bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole structures.
Thiazole Derivatives: Compounds with similar thiazole structures.
Other Brominated Compounds: Compounds with bromine atoms in their structure.
Uniqueness
What sets 2-Bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide apart is its unique combination of triazole and thiazole rings, which imparts distinct chemical and biological properties. This fusion of rings is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
2-bromo-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3OS.BrH/c1-4-6(5(12)2-8)13-7-9-3-10-11(4)7;/h3H,2H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVULQULHTJTIQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)CBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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